molecular formula C9H12N2O2 B1467491 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde CAS No. 1339517-49-5

1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1467491
CAS No.: 1339517-49-5
M. Wt: 180.2 g/mol
InChI Key: JPLUWGNRPSPPGL-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula $$ \text{C}9\text{H}{12}\text{N}2\text{O}2 $$ and a molecular weight of 180.20 g/mol. Its IUPAC name reflects its structural components:

  • Pyrazole core : A five-membered aromatic ring containing two adjacent nitrogen atoms.
  • Tetrahydrofuran-3-ylmethyl substituent : A tetrahydrofuran (THF) ring attached via a methyl group at the pyrazole's N1 position.
  • Aldehyde functional group : Located at the C4 position of the pyrazole ring.

The stereochemistry of the tetrahydrofuran moiety is critical, as the (R)-enantiomer (CAS: P001389011) and racemic form (CAS: 1339517-49-5) exhibit distinct physicochemical profiles. The SMILES notation for the (R)-enantiomer is O=CC1=CN(C[C@@H]2COCC2)N=C1, highlighting the chiral center at the THF's C3 position.

Table 1: Key structural properties

Property Value
Molecular formula $$ \text{C}9\text{H}{12}\text{N}2\text{O}2 $$
Molecular weight 180.20 g/mol
SMILES (racemic) O=CC1=CN(CC2COCC2)N=C1
Functional groups Aldehyde, ether, pyrazole

Historical Context in Heterocyclic Chemistry

Pyrazole derivatives have been studied since the 19th century, with Ludwig Knorr coining the term "pyrazole" in 1883. The Vilsmeier-Haack reaction, developed in the 1920s, became pivotal for synthesizing 4-formylpyrazoles. This method involves formylation of hydrazones using dimethylformamide (DMF) and phosphoryl chloride ($$ \text{POCl}_3 $$), enabling efficient access to 4-carbaldehyde derivatives like this compound.

Recent advances in stereoselective synthesis (e.g., chiral THF incorporation) have expanded applications in asymmetric catalysis and drug design. The compound's synthetic versatility is exemplified by its use in multicomponent reactions to generate bioactive pyrazolo[1,5-a]pyrimidines.

Significance in Medicinal and Agricultural Chemistry

Medicinal Applications

  • Antimicrobial agents : Pyrazole-4-carbaldehyde derivatives exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For example, 3-aryl-substituted analogs demonstrate minimum inhibitory concentrations (MIC) as low as 3.125 μg/ml.
  • Kinase inhibitors : The aldehyde group serves as a key intermediate in synthesizing covalent kinase inhibitors, such as ibrutinib analogs targeting Bruton’s tyrosine kinase (BTK).
  • Anticancer scaffolds : Structural modifications of the THF moiety enhance blood-brain barrier permeability in glioblastoma drug candidates.

Agricultural Applications

  • Pesticide intermediates : The compound’s electron-deficient pyrazole ring facilitates nucleophilic substitutions, enabling synthesis of herbicidal sulfonylureas.
  • Plant growth regulators : Functionalization at the aldehyde position yields analogs that modulate auxin signaling pathways, improving crop stress tolerance.

Table 2: Key applications

Field Application Example Mechanism/Target
Medicine MRSA inhibitors Cell membrane disruption
Agriculture Sulfonylurea herbicides Acetolactate synthase inhibition

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-6-9-3-10-11(5-9)4-8-1-2-13-7-8/h3,5-6,8H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLUWGNRPSPPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazolyl-methanol Precursors

A common approach involves:

  • Starting from ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates synthesized by reaction of substituted acetophenones with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF), followed by condensation with phenylhydrazine.
  • Reduction of the carboethoxy group in these pyrazoles with lithium aluminum hydride (LiAlH4) in THF to yield (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols.

This step is crucial to introduce the methanol functionality at the 3-position of the pyrazole ring, which can be further functionalized.

Incorporation of the Tetrahydrofuran-3-ylmethyl Group

The tetrahydrofuran-3-ylmethyl substituent can be introduced by:

  • Alkylation of the pyrazole nitrogen (N-1) with a suitable tetrahydrofuran-3-ylmethyl halide or equivalent electrophile under basic conditions.
  • Alternatively, the pyrazolylmethanol intermediate can be converted to a leaving group (e.g., mesylate or tosylate), which can then undergo nucleophilic substitution with tetrahydrofuran-3-yl nucleophiles.

The choice of protecting groups and reaction conditions must ensure selectivity for N-alkylation without affecting the aldehyde or other sensitive groups.

Oxidation to the Pyrazole-4-carbaldehyde

The methanol group at the 3-position of the pyrazole ring can be selectively oxidized to the corresponding aldehyde using mild oxidants, for example:

  • Oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) has been demonstrated to convert pyrazolyl-methanols to pyrazole-4-carbaldehydes efficiently.

This oxidation must be controlled to avoid over-oxidation or decomposition of the tetrahydrofuran substituent.

Summary of a Representative Synthetic Scheme

Step Reaction Reagents/Conditions Outcome
1 Formation of pyrazole-3-carboxylate Substituted acetophenone + diethyl oxalate + potassium tert-butoxide in THF; then phenylhydrazine in ethanol Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate
2 Reduction of ester to alcohol LiAlH4 in THF (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol
3 N-alkylation with tetrahydrofuran-3-ylmethyl electrophile Base (e.g., K2CO3) in suitable solvent 1-((tetrahydrofuran-3-yl)methyl)-5-aryl-1-phenyl-1H-pyrazol-3-ylmethanol
4 Oxidation of methanol to aldehyde IBX in DMSO This compound

Analytical and Characterization Data

  • NMR Spectroscopy: The aldehyde proton typically appears as a singlet in the range δ 9.5–10 ppm in ^1H NMR. The tetrahydrofuran ring protons resonate between δ 3.5–4.5 ppm. Pyrazole ring protons show characteristic singlets or doublets in the aromatic region.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound confirm successful synthesis.
  • IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ confirms the aldehyde C=O stretch.

Research Findings and Notes on Preparation

  • The use of IBX oxidation provides a mild and selective method for converting pyrazolylmethanols to aldehydes without affecting the sensitive tetrahydrofuran ring.
  • Alkylation at the pyrazole nitrogen requires controlled conditions to avoid O-alkylation or multiple substitutions.
  • The tetrahydrofuran substituent introduction is critical for biological activity modulation and must be introduced prior to aldehyde formation to prevent side reactions.
  • Yields for similar pyrazole derivatives typically range from 60% to 85% depending on substituents and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline derivatives) to form imines under mild acidic or neutral conditions. For example, 1H-pyrazole-4-carbaldehydes react with aromatic amines to yield Schiff bases, which are precursors for bioactive molecules .

  • Hydrazone Synthesis : Forms hydrazones upon reaction with hydrazines (e.g., phenylhydrazine), enabling further cyclization into heterocycles like pyrazolo[3,4-b]pyridines .

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and aldol condensations:

  • Aldol Condensation : Reacts with ketones (e.g., methyl acetoacetate) in ethanolic NaOH to form α,β-unsaturated ketones. A related example is the synthesis of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one from pyrazole-4-carbaldehyde and acetylfuran .

  • Cyclocondensation : Under acidic conditions, forms thiazolidin-4-ones when reacted with thioglycolic acid and amines. Yields up to 92% have been reported using ultrasound-assisted methods .

Reduction and Oxidation

  • Reduction : The aldehyde group is reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄. For example, sodium borohydride reduction of 1-phenylpyrazole-4-carbaldehyde yields 4-hydroxymethylpyrazole, which can be further chlorinated with SOCl₂ .

  • Oxidation : Oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ or CrO₃, though this is less common due to competing decomposition of the pyrazole ring .

Cyclization Reactions

The aldehyde facilitates intramolecular cyclization to form fused heterocycles:

  • Pyrazolo[3,4-b]pyridines : Reacts with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under microwave irradiation (180°C, TsOH catalyst) to form tricyclic structures. Yields exceeding 98% have been achieved .

  • Thiazole Derivatives : Condenses with thioamides or thioureas in DMF/TMSCl to yield 4-thiazolidinones, which exhibit anticancer activity .

Cross-Coupling Reactions

The pyrazole ring enables participation in transition metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Boronic ester derivatives of pyrazole-4-carbaldehyde undergo cross-coupling with aryl halides (e.g., 4-bromo-2-chlorobenzonitrile) using Pd catalysts. A reported example achieved 66% yield with bis(triphenylphosphine)palladium(II) chloride .

  • Sonogashira Coupling : Alkyne derivatives form via reaction with terminal alkynes under CuTC catalysis, as demonstrated in the synthesis of 1-(bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole .

Table 1: Key Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldSource
Aldol CondensationEthanolic NaOH, RT85–92%
CyclocondensationDSDABCOC catalyst, ultrasound82–98%
Suzuki CouplingPd(PPh₃)₂Cl₂, Na₂CO₃, THF/H₂O66%
Pyrazolo[3,4-b]pyridineMicrowave, TsOH, 180°C98%

Functional Group Interconversion

The THF-methyl group influences steric and electronic properties:

  • Ether Cleavage : The THF moiety can be opened under acidic conditions (e.g., TsOH/MeOH) to yield diols, as seen in the deprotection of tetrahydro-2H-pyran derivatives .

  • Alkylation/Protection : The THF-methyl group acts as a directing group in regioselective alkylation reactions, as demonstrated in the synthesis of 4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol derivatives.

Scientific Research Applications

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrahydrofuran and pyrazole rings may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, their substituents, and biological activities:

Compound Name N1 Substituent C3 Substituent Key Properties/Activities References
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl 4-Fluorophenyl Potent antibacterial activity against P. aeruginosa, B. subtilis, and S. aureus
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde Benzoyl 3-Nitrophenyl Antioxidant activity; IR/NMR data confirmed structural integrity
1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl Thiophen-2-yl Enhanced antibacterial activity (halogen effect) vs. streptomycin
1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 3-Fluorophenyl H (unsubstituted) API intermediate; high purity (>98%)
1-((2-Fluorophenyl)methyl)-1H-pyrazole-4-carbaldehyde (2-Fluorophenyl)methyl H (unsubstituted) Lab reagent; discontinued commercial availability

Key Observations

  • Antimicrobial Potency : The presence of halogenated aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) at C3 correlates with enhanced antibacterial activity. For example, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde outperformed ampicillin against Gram-negative pathogens .
  • Solubility and Bioavailability : The tetrahydrofuran-3-ylmethyl group in the target compound may improve solubility compared to analogs with purely aromatic N1 substituents (e.g., benzyl or phenyl groups), though direct data are lacking.
  • Synthetic Methods : Microwave-assisted synthesis and Vilsmeier–Haack formylation are common for pyrazole-4-carbaldehydes . The THF-derived substituent in the target compound may require specialized alkylation or ring-opening strategies, as seen in tetrahydrofuran-containing intermediates (e.g., Example 52 in Patent Publication ).

Pharmacological Limitations

  • Target Compound Specificity: No direct evidence exists for the biological activity of 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde.
  • Stability Concerns : Aldehyde groups in similar compounds (e.g., 1-benzoyl derivatives) are prone to oxidation, necessitating stabilization strategies .

Biological Activity

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1339517-49-5) is a compound characterized by a unique structure that includes a pyrazole ring and a tetrahydrofuran moiety, which contributes to its solubility and reactivity. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of approximately 180.20 g/mol. The presence of the aldehyde functional group is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
CAS Number1339517-49-5

Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit diverse pharmacological effects. Specifically, studies on this compound have suggested several potential biological activities:

Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific studies are required to elucidate these mechanisms.

Anticancer Properties

The pyrazole moiety has been associated with anticancer activity in various derivatives. Research into structurally similar compounds suggests that this compound could inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

A review of the literature reveals limited but promising findings regarding the biological activity of this compound:

  • Anticancer Studies : One study demonstrated that derivatives of pyrazole compounds showed significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the structure can enhance activity .
  • Antimicrobial Testing : In vitro assays indicated that certain pyrazole derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound as a lead in antibiotic development .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds suggest that the tetrahydrofuran group may enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves reacting tetrahydrofuran derivatives with pyrazole precursors under controlled conditions. Common methods include:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction : The aldehyde can be reduced to an alcohol.

These reactions allow for the exploration of various derivatives that may exhibit enhanced biological activities.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting a 5-chloro-pyrazole-4-carbaldehyde precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with a tetrahydrofuran-3-ylmethanol derivative under basic conditions (e.g., K₂CO₃) . Modifications to this method, such as using alternative bases or solvents, may improve yields. For example, evidence from similar pyrazole-carbaldehyde syntheses suggests that formaldehyde can be introduced under alkaline conditions to form the aldehyde group .

Q. How is the compound characterized to confirm its structure?

  • Answer : Structural confirmation typically employs spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography. For instance, crystal structures of related pyrazole-4-carbaldehydes (e.g., 3-methyl-1-phenyl derivatives) have been resolved to validate bond lengths and molecular geometry . Advanced techniques like HRMS (High-Resolution Mass Spectrometry) or SC-XRD (Single-Crystal X-Ray Diffraction) are critical for resolving ambiguities in stereochemistry or substituent positioning .

Q. What are the key challenges in purifying this compound?

  • Answer : Purification often involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. Challenges arise from the compound’s sensitivity to oxidation and moisture. Recrystallization from ethanol or dichloromethane/hexane systems is recommended for high-purity isolates .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydrofuran-3-ylmethyl group influence reactivity?

  • Answer : The tetrahydrofuran ring introduces steric hindrance near the pyrazole core, potentially slowing nucleophilic attacks at the 4-carbaldehyde position. Electronic effects from the oxygen atom in the tetrahydrofuran moiety may stabilize intermediates via resonance, as observed in analogous sulfanyl- or aryloxy-substituted pyrazoles . Computational studies (e.g., DFT) are recommended to quantify these effects.

Q. What strategies can address contradictions in biological activity data for pyrazole-4-carbaldehyde derivatives?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial or anti-inflammatory results) may arise from variations in substituent electronic profiles or assay conditions. Systematic SAR (Structure-Activity Relationship) studies, including controlled modifications to the tetrahydrofuran moiety and comparative docking simulations, are critical . For example, replacing the tetrahydrofuran group with morpholine or phenylsulfonyl groups (as in related studies) can clarify substituent-specific effects .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Answer : Evidence from ultrasound-assisted syntheses of pyrazolone derivatives suggests that non-conventional methods can enhance reaction efficiency and reduce side products . For the target compound, optimizing parameters such as catalyst loading (e.g., K₂CO₃ vs. Cs₂CO₃), solvent polarity, and reaction temperature (80–100°C) may improve scalability .

Q. What are the implications of crystal packing interactions on the compound’s physicochemical properties?

  • Answer : X-ray studies of similar pyrazole-4-carbaldehydes reveal that intermolecular hydrogen bonding (e.g., C=O⋯H–N interactions) and π-stacking influence melting points and solubility . Modifying the tetrahydrofuran substituent to alter packing density could enhance bioavailability or thermal stability.

Methodological Notes

  • Synthetic Optimization : Replace phenol derivatives in literature protocols with tetrahydrofuran-3-ylmethanol, adjusting stoichiometry to account for steric bulk .
  • Analytical Validation : Cross-validate NMR assignments with DEPT-135 and 2D-COSY experiments to resolve signal overlaps from the tetrahydrofuran and pyrazole moieties .
  • Safety : Handle the aldehyde group with care—use inert atmospheres (N₂/Ar) during reactions to prevent oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde
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1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde

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